Lincomycin Lincomycin Lincomycin is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. Lincomycin binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.
Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
Brand Name: Vulcanchem
CAS No.: 154-21-2
VCID: VC0533198
InChI: InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
SMILES: CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Molecular Formula: C18H34N2O6S
Molecular Weight: 406.5 g/mol

Lincomycin

CAS No.: 154-21-2

Inhibitors

VCID: VC0533198

Molecular Formula: C18H34N2O6S

Molecular Weight: 406.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lincomycin - 154-21-2

CAS No. 154-21-2
Product Name Lincomycin
Molecular Formula C18H34N2O6S
Molecular Weight 406.5 g/mol
IUPAC Name (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Standard InChIKey OJMMVQQUTAEWLP-KIDUDLJLSA-N
Isomeric SMILES CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
SMILES CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Canonical SMILES CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Appearance Solid powder
Colorform Amorphous solid
Physical Description Solid
Description Lincomycin is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. Lincomycin binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.
Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 7179-49-9 (mono-hydrochloride, hemi.hydrate)
859-18-7 (mono-hydrochloride)
Shelf Life Stable in light and air. /Lincomycin HCl, USP/
Solubility Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water
Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
In water, 927 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Epilincomycin
Hemihydrate Lincomycin Monohydrochloride
Lincocin
Lincolnensin
Lincomycin
Lincomycin A
Lincomycin Hydrochloride
Lincomycin Monohydrochloride
Lincomycin Monohydrochloride, (2S-cis)-Isomer
Lincomycin Monohydrochloride, (L-threo)-Isomer
Lincomycin Monohydrochloride, Hemihydrate
Lincomycin, (2S-cis)-Isomer
Lincomycin, (L-threo)-Isome
Vapor Pressure 1.34X10-17 mm Hg at 25 °C (est)
Reference 1: Colabroy KL. Tearing down to build up: Metalloenzymes in the biosynthesis lincomycin, hormaomycin and the pyrrolo [1,4]benzodiazepines. Biochim Biophys Acta. 2016 Jun;1864(6):724-37. doi: 10.1016/j.bbapap.2016.03.001. Review. PubMed PMID: 26963649.
2: Spízek J, Rezanka T. Lincomycin, clindamycin and their applications. Appl Microbiol Biotechnol. 2004 May;64(4):455-64. Review. PubMed PMID: 14762701.
3: Spízek J, Rezanka T. Lincomycin, cultivation of producing strains and biosynthesis. Appl Microbiol Biotechnol. 2004 Feb;63(5):510-9. Review. PubMed PMID: 14593504.
4: Szajewska H, Urbańska M, Chmielewska A, Weizman Z, Shamir R. Meta-analysis: Lactobacillus reuteri strain DSM 17938 (and the original strain ATCC 55730) for treating acute gastroenteritis in children. Benef Microbes. 2014 Sep;5(3):285-93. doi: 10.3920/BM2013.0056. Review. PubMed PMID: 24463209.
5: Inoue M, Yanaihara N, Okamoto A. Salmonella ovarian abscess in a patient with rheumatoid arthritis (RA): a case report with literature review. Clin Exp Obstet Gynecol. 2014;41(4):465-7. Review. PubMed PMID: 25134301.
6: Chernomordik AB. [Antibiotic lincomycin]. Antibiotiki. 1968 Dec;13(12):1130-5. Review. Russian. PubMed PMID: 4894135.
7: Sanders E. Lincomycin: fact, fancy, and future. Med Clin North Am. 1970 Sep;54(5):1295-303. Review. PubMed PMID: 4919153.
8: Grady JE. Recent developments in lincomycin research. Int Z Klin Pharmakol Ther Toxikol. 1968;1(6):533-8. Review. PubMed PMID: 4388454.
9: Spízek J, Novotná J, Rezanka T. Lincosamides: chemical structure, biosynthesis, mechanism of action, resistance, and applications. Adv Appl Microbiol. 2004;56:121-54. Review. PubMed PMID: 15566978.
10: Kaplan K, Weinstein L. Lincomycin. Pediatr Clin North Am. 1968 Feb;15(1):131-9. Review. PubMed PMID: 4966243.
11: Spížek J, Řezanka T. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochem Pharmacol. 2016 Dec 7. pii: S0006-2952(16)30462-2. doi: 10.1016/j.bcp.2016.12.001. [Epub ahead of print] Review. PubMed PMID: 27940264.
12: Hayashi J, Furusyo N, Kubo N, Shimono N. [Drug-induced pseudomembranous colitis]. Nihon Rinsho. 2007 Oct 28;65 Suppl 8:516-20. Review. Japanese. PubMed PMID: 18074594.
13: Kagan EZ, Sinitsyna NI, Golubev VN, Toroptseva ON. [Lincomycin and its drug forms]. Antibiot Med Biotekhnol. 1985 Oct;30(10):783-8. Review. Russian. PubMed PMID: 3911873.
14: Magerlein BJ. Modification of lincomycin. Adv Appl Microbiol. 1971;14:185-229. Review. PubMed PMID: 5003687.
15: Sanders E. Lincomycin versus erythromycin: a choice or an echo. Ann Intern Med. 1969 Mar;70(3):585-90. Review. PubMed PMID: 4886921.
16: Phillips I. Past and current use of clindamycin and lincomycin. J Antimicrob Chemother. 1981 Jun;7 Suppl A:11-8. Review. PubMed PMID: 7019190.
17: Hornish RE, Gosline RE, Nappier JM. Comparative metabolism of lincomycin in the swine, chicken, and rat. Drug Metab Rev. 1987;18(2-3):177-214. Review. PubMed PMID: 3330515.
18: Rimmer DM, Sales JE. Lincomycin and clindamycin. Antibiot Chemother (1971). 1978;25:204-16. Review. PubMed PMID: 352253.
19: Derrick CW Jr, Reilly KM. Erythromycin, lincomycin, and clindamycin. Pediatr Clin North Am. 1983 Feb;30(1):63-9. Review. PubMed PMID: 6338470.
20: Ashton H, Beveridge GW, Stevenson CJ. Lincomycin and clindamycin. Br J Dermatol. 1970 Nov;83(5):604-6. Review. PubMed PMID: 4249555.
PubChem Compound 3000540
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator